molecular formula C13H13NO4 B11718820 Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11718820
M. Wt: 247.25 g/mol
InChI Key: YQVHONBSVNCWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-85-4) is a heterocyclic compound featuring an isoxazole core substituted with a hydroxyphenylmethyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₃NO₄ (MW: 247.25 g/mol). The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, confers rigidity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among isoxazole-4-carboxylate derivatives include substitutions on the phenyl ring, modifications to the ester group, and additional functional groups on the isoxazole core. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point (°C) Key Properties
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate Phenyl, hydroxy, ethyl ester 247.25 N/A Chiral center, potential for hydrogen bonding.
Ethyl 3-(10-chloro-9-anthryl)-5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate 10-chloro-anthracene, 2-hydroxy-2-phenylethyl 483.94 119–121 Bulky anthracene group enhances lipophilicity; higher molecular weight.
Ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate (5n) 4-nitro-phenyl 263.22 95.4–97.5 Electron-withdrawing nitro group improves stability; antibacterial activity.
Ethyl 3-(trifluoromethylphenyl)isoxazole-4-carboxylate (5l) 3-CF₃-phenyl 286.07 N/A (oil) Fluorine atoms enhance metabolic resistance and membrane permeability.
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate 4-phenoxybenzoyl 337.33 N/A Extended aromatic system; potential kinase inhibition.

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance thermal stability and biological activity. For example, compound 5n (4-nitrophenyl) exhibits notable antibacterial properties due to nitro group reactivity .
  • Chiral Centers : this compound’s hydroxyphenylmethyl group introduces chirality, which is critical for enantioselective interactions in drug-receptor binding .

Data Tables

Table 1: Physical Properties of Selected Isoxazole-4-carboxylates

Compound Molecular Formula Melting Point (°C) Yield (%) Reference
This compound C₁₃H₁₃NO₄ N/A N/A
Ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate C₁₂H₁₀N₂O₅ 95.4–97.5 52
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ N/A N/A

Biological Activity

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is an isoxazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives with phenolic compounds. The resulting structure features a hydroxymethyl group attached to a phenyl ring, which is critical for its biological activity.

2. Anticancer Activity

Numerous studies have reported the anticancer potential of isoxazole derivatives, including this compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). In vitro assays revealed IC50 values indicating potent antiproliferative activity.
Cell Line IC50 (µM) Reference
A5492.5
MCF73.8
HCT1164.0
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cell survival and proliferation. It has been shown to inhibit tumor necrosis factor (TNFα) production in activated immune cells, further supporting its role as an anticancer agent .

3. Immunosuppressive Properties

This compound exhibits immunosuppressive effects, making it a candidate for therapeutic applications in autoimmune diseases:

  • Inhibition of Immune Cell Proliferation : The compound effectively inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) upon stimulation with phytohemagglutinin (PHA) and concanavalin A, suggesting its potential use in managing hyperactive immune responses .
  • Caspase Activation : Studies indicated that the compound's immunosuppressive action is linked to increased expression of pro-apoptotic markers such as caspases and Fas, which may lead to the selective elimination of activated immune cells .

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • In one study, the compound was tested alongside other isoxazole derivatives for their anticancer efficacy. It showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly against lung and breast cancer cell lines .
  • Another investigation focused on its immunosuppressive properties, revealing that it significantly reduced TNFα levels in human whole blood cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

5. Conclusion

This compound displays promising biological activities, particularly in anticancer and immunosuppressive applications. Its ability to induce apoptosis in cancer cells while suppressing immune cell proliferation positions it as a valuable candidate for further pharmacological development.

6. Future Directions

Future research should focus on:

  • Optimizing synthesis methods for higher yields.
  • Conducting clinical trials to evaluate its safety and efficacy in humans.
  • Investigating the molecular mechanisms underlying its biological activities to enhance therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via catalytic asymmetric reduction and cyclization strategies. Key methods include:

  • Corey-Bakshi-Shibata (CBS) Reduction : Asymmetric reduction of a ketone intermediate using a chiral catalyst (e.g., oxazaborolidine) in ethanol under reflux, achieving yields of 64–91% .
  • Cyclization of Propargylic Derivatives : Utilizing platinum-carbene intermediates or copper(I)/ruthenium(II) catalysts to form the isoxazole core, followed by functionalization .

Table 1: Synthetic Routes and Conditions

MethodCatalyst/SolventYieldKey StepsReference
CBS ReductionOxazaborolidine, EtOH64–91%Asymmetric reduction of ketone
CyclizationPt-carbene, THF~80%Propargylic intermediate cyclization

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, hydroxy group at δ 5.2–5.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond parameters (e.g., C–O bond lengths: 1.42–1.44 Å; dihedral angles: 85–90°) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-HRMS for derivatives with <2 ppm error) .

Table 2: Key Characterization Data

TechniqueApplicationExample DataReference
¹H NMRHydroxy/phenyl group confirmationδ 7.2–7.5 (aromatic H)
X-rayStereochemistry determinationBond lengths: 1.42–1.44 Å (C–O)

Advanced Research Questions

Q. How can stereochemical conflicts at the hydroxy(phenyl)methyl group be resolved?

  • Methodological Answer :

  • CBS Reduction : Ensures enantioselective synthesis of the chiral center .
  • X-ray Diffraction : Single-crystal analysis unambiguously assigns absolute configuration (e.g., R/S descriptors) .
  • Chiral HPLC : Separates diastereomers if racemization occurs during synthesis .

Q. How should researchers address contradictory spectroscopic data during characterization?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR, X-ray, and IR data to identify impurities or hydration artifacts.
  • Recrystallization : Purify the compound using solvents like ethanol/water mixtures to eliminate byproducts .
  • Dynamic NMR : Resolve conformational exchange broadening (e.g., hydroxy group rotamers) .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., bacterial FabH) using AutoDock Vina .
  • Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over 100 ns simulations (e.g., RMSD <2 Å) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize substituent effects .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Methodological Answer :

  • Nitro/Aryl Substituents : Enhance antibacterial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .
  • Electron-Withdrawing Groups : Improve metabolic stability (e.g., trifluoromethyl derivatives show t₁/₂ >4 hrs in vitro) .

Table 3: Structure-Activity Relationship (SAR) Insights

SubstituentBiological ActivityKey FindingReference
4-NitrophenoxyAntibacterialMIC reduction by 50% vs. parent
TrifluoromethylMetabolic stabilityIncreased plasma half-life

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-13(16)10-8-18-14-11(10)12(15)9-6-4-3-5-7-9/h3-8,12,15H,2H2,1H3

InChI Key

YQVHONBSVNCWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.